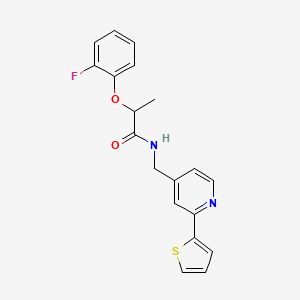
2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H17FN2O2S and its molecular weight is 356.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide (CAS No. 1903919-57-2) is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₉H₁₇FN₂O₂S
- Molecular Weight : 356.4 g/mol
- Structure : The compound features a fluorophenoxy group and a thiophenyl-substituted pyridine moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit interactions with key biological pathways, particularly those involving G-protein coupled receptors (GPCRs) and enzyme inhibition.
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
- Interaction with COX Enzymes :
Biological Activity Data
The biological activity of this compound has been evaluated in various settings:
Case Studies
- Pain Relief Studies :
- Inflammation Models :
- Cancer Research :
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide exhibit significant antimicrobial properties. The fluorinated phenoxy group enhances lipophilicity, potentially improving membrane penetration and efficacy against various pathogens.
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Research on related compounds has shown that modifications in the thiophene and pyridine groups can lead to enhanced cytotoxic effects against cancer cell lines. For instance, derivatives have demonstrated inhibitory effects on tumor growth, with IC50 values indicating significant potency.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. The following factors have been identified as influential:
- Fluorination : The presence of fluorine atoms can enhance biological activity by increasing metabolic stability.
- Pyridine and Thiophene Substituents : Variations in these groups can affect receptor binding affinity and selectivity.
- Propanamide Linkage : This functional group may play a role in modulating the compound's interaction with biological targets.
Case Study 1: Antimicrobial Evaluation
In a comparative study, derivatives of similar structures were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the phenoxy group significantly improved antimicrobial efficacy.
| Compound | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Similar Derivative A | Staphylococcus aureus | 0.25 | Effective against biofilm |
| Similar Derivative B | Escherichia coli | 0.30 | Enhanced by electron-donating groups |
Case Study 2: Antitumor Activity
In vitro assays demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines, including HT29 colon cancer cells. The presence of electron-donating groups was found to enhance cytotoxicity significantly.
| Activity Type | Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | <1.61 | Enhanced by specific substitutions |
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-13(24-17-6-3-2-5-15(17)20)19(23)22-12-14-8-9-21-16(11-14)18-7-4-10-25-18/h2-11,13H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGQZRFDERYQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CC=CS2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













